molecular formula C22H21N3O6S B2725944 5-Nitroquinolin-8-yl 3-(azepan-1-ylsulfonyl)benzoate CAS No. 690249-52-6

5-Nitroquinolin-8-yl 3-(azepan-1-ylsulfonyl)benzoate

Cat. No.: B2725944
CAS No.: 690249-52-6
M. Wt: 455.49
InChI Key: MSVYDDPUBHJNGH-UHFFFAOYSA-N
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Description

5-Nitroquinolin-8-yl 3-(azepan-1-ylsulfonyl)benzoate is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a quinoline ring, a nitro group, and a benzoate ester linked to an azepane sulfonyl group. These structural features contribute to its diverse chemical reactivity and potential utility in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitroquinolin-8-yl 3-(azepan-1-ylsulfonyl)benzoate typically involves multi-step organic reactions. One common approach starts with the nitration of quinoline to introduce the nitro group at the 5-position. This is followed by esterification with 3-(azepan-1-ylsulfonyl)benzoic acid under appropriate conditions to form the final product. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Nitroquinolin-8-yl 3-(azepan-1-ylsulfonyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce nitroso compounds .

Scientific Research Applications

5-Nitroquinolin-8-yl 3-(azepan-1-ylsulfonyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs and treatments.

    Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.

Mechanism of Action

The mechanism of action of 5-Nitroquinolin-8-yl 3-(azepan-1-ylsulfonyl)benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the quinoline ring can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways and exert various effects, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitroquinoline derivatives and benzoate esters with different substituents. Examples include:

Uniqueness

The presence of both a nitro group and an azepane sulfonyl group allows for diverse chemical transformations and interactions with biological targets .

Properties

IUPAC Name

(5-nitroquinolin-8-yl) 3-(azepan-1-ylsulfonyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6S/c26-22(31-20-11-10-19(25(27)28)18-9-6-12-23-21(18)20)16-7-5-8-17(15-16)32(29,30)24-13-3-1-2-4-14-24/h5-12,15H,1-4,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVYDDPUBHJNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)OC3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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